molecular formula C13H7F2N B14765672 2',3-Difluorobiphenyl-4-carbonitrile

2',3-Difluorobiphenyl-4-carbonitrile

Cat. No.: B14765672
M. Wt: 215.20 g/mol
InChI Key: IKUOWHWWAZAMOV-UHFFFAOYSA-N
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Description

2’,3-Difluorobiphenyl-4-carbonitrile is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms at the 2’ and 3’ positions and a cyano group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-Difluorobiphenyl-4-carbonitrile typically involves the fluorination of biphenyl derivatives followed by the introduction of a cyano group. One common method involves the reaction of 2’,3-difluorobiphenyl with a suitable cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2’,3-Difluorobiphenyl-4-carbonitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine and cyanating agents.

Chemical Reactions Analysis

Types of Reactions

2’,3-Difluorobiphenyl-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states. Reduction reactions can also be performed to modify the cyano group.

    Coupling Reactions: The biphenyl structure allows for coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced biphenyl compounds.

Scientific Research Applications

2’,3-Difluorobiphenyl-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2’,3-Difluorobiphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the cyano group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobiphenyl: A biphenyl derivative with fluorine atoms at the 4 and 4’ positions.

    3’,5’-Difluorobiphenyl-4-carboxylic acid: A similar compound with carboxylic acid instead of a cyano group.

    2,2’-Difluorobiphenyl: A biphenyl derivative with fluorine atoms at the 2 and 2’ positions.

Uniqueness

2’,3-Difluorobiphenyl-4-carbonitrile is unique due to the specific positioning of the fluorine atoms and the cyano group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be suitable.

Properties

Molecular Formula

C13H7F2N

Molecular Weight

215.20 g/mol

IUPAC Name

2-fluoro-4-(2-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H7F2N/c14-12-4-2-1-3-11(12)9-5-6-10(8-16)13(15)7-9/h1-7H

InChI Key

IKUOWHWWAZAMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)F)F

Origin of Product

United States

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